molecular formula C7H8BrNO2 B6165783 2-amino-4-bromo-5-methoxyphenol CAS No. 1935059-89-4

2-amino-4-bromo-5-methoxyphenol

Cat. No.: B6165783
CAS No.: 1935059-89-4
M. Wt: 218.05 g/mol
InChI Key: QKZSBJIPTUWAHP-UHFFFAOYSA-N
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Description

2-amino-4-bromo-5-methoxyphenol is an aromatic compound with a phenol group substituted with amino, bromo, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-bromo-5-methoxyphenol typically involves multiple steps. One common method starts with the acetylation of o-methoxyphenol using acetic anhydride to protect the phenolic hydroxyl group. This is followed by bromination using bromine under the catalysis of iron powder. Finally, deacetylation is performed to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-bromo-5-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The bromo group can be reduced to a hydrogen atom.

    Substitution: The amino, bromo, and methoxy groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce new functional groups at the amino, bromo, or methoxy positions.

Mechanism of Action

The mechanism of action of 2-amino-4-bromo-5-methoxyphenol involves its interaction with various molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the amino, bromo, and methoxy groups can modulate its reactivity and binding affinity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4-bromophenol
  • 2-amino-5-methoxyphenol
  • 4-bromo-5-methoxyphenol

Comparison

Compared to similar compounds, 2-amino-4-bromo-5-methoxyphenol is unique due to the presence of all three substituents (amino, bromo, and methoxy) on the phenol ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry .

Properties

CAS No.

1935059-89-4

Molecular Formula

C7H8BrNO2

Molecular Weight

218.05 g/mol

IUPAC Name

2-amino-4-bromo-5-methoxyphenol

InChI

InChI=1S/C7H8BrNO2/c1-11-7-3-6(10)5(9)2-4(7)8/h2-3,10H,9H2,1H3

InChI Key

QKZSBJIPTUWAHP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)O)N)Br

Purity

95

Origin of Product

United States

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